molecular formula C8H8BN3O2S B1521835 (4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid CAS No. 957034-52-5

(4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid

Cat. No. B1521835
M. Wt: 221.05 g/mol
InChI Key: AXLUIXIRFSJARE-UHFFFAOYSA-N
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Description

The “5-Amino-1,3,4-thiadiazol-2-yl” is a moiety that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . It is used in the design and synthesis of various derivatives for their urease inhibitor activities .


Synthesis Analysis

The compounds with “5-Amino-1,3,4-thiadiazol-2-yl” are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Chemical Reactions Analysis

The compounds with “5-Amino-1,3,4-thiadiazol-2-yl” have been evaluated for their urease inhibitor activities . The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .

Scientific Research Applications

Bioanalysis and Anticancer Potential

A study highlights the development of a boronic acid-based molecule with anticancer activity. This molecule demonstrated promising activity against various cell lines at low concentrations. The study also developed a bioanalytical method for characterizing the molecule, finding it stable under various conditions and identifying metabolites through mass spectrometry. This work underlines the molecule's potential in anticancer drug development (Zagade et al., 2020).

Nanoparticle Modification for Antiviral Therapeutics

Phenylboronic-acid-modified nanoparticles have shown promise as antiviral inhibitors, particularly against the Hepatitis C virus. This "proof-of-concept" study demonstrates the novel viral entry activity of these nanoparticles, suggesting their potential as a therapeutic strategy for blocking viral entry of HCV (Khanal et al., 2013).

Synthesis Techniques

Research on the synthesis and crystal structure of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline has been reported. This work is significant for constructing glucose-sensing materials that operate at physiological pH, highlighting the importance of boronic acids in the synthesis of biologically active compounds (Das et al., 2003).

Fluorescence Recognition

A boronic acid derivative was synthesized for use as a sequential "on-off-on"-type relay fluorescence probe for Fe3+ ions and F- ions with high selectivity and sensitivity. This research indicates the compound's utility in detecting these ions in real water samples and intracellular environments, showcasing the versatility of boronic acid derivatives in sensor applications (Selvaraj et al., 2019).

Carbohydrate Binding for Medical Diagnostics

A study introduced a new class of carbohydrate-binding boronic acids that show superior complexing abilities with model glycopyranosides under physiologically relevant conditions. These findings open new avenues for the design of receptors and sensors for cell-surface glycoconjugates, with significant implications for medical diagnostics and biochemistry studies (Dowlut & Hall, 2006).

Future Directions

The compounds with “5-Amino-1,3,4-thiadiazol-2-yl” have shown high activity against the urease enzyme . Therefore, they might be promising candidates for further evaluation .

properties

IUPAC Name

[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BN3O2S/c10-8-12-11-7(15-8)5-1-3-6(4-2-5)9(13)14/h1-4,13-14H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLUIXIRFSJARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NN=C(S2)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657402
Record name [4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid

CAS RN

957034-52-5
Record name [4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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